![molecular formula C6H11ClO3S B11965116 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- CAS No. 62101-26-2](/img/structure/B11965116.png)
2-Butanone, 4-[(2-chloroethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is a chemical compound with the molecular formula C6H11ClO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butanone group and a sulfonyl group attached to a 2-chloroethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- typically involves the reaction of 2-butanone with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a chemical probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The chloroethyl group can also participate in alkylation reactions, further influencing the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 4-[(2-bromoethyl)sulfonyl]
- 2-Butanone, 4-[(2-iodoethyl)sulfonyl]
- 2-Butanone, 4-[(2-fluoroethyl)sulfonyl]
Uniqueness
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is unique due to its specific reactivity and the presence of the chloroethyl group, which provides distinct chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.
Properties
CAS No. |
62101-26-2 |
|---|---|
Molecular Formula |
C6H11ClO3S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-(2-chloroethylsulfonyl)butan-2-one |
InChI |
InChI=1S/C6H11ClO3S/c1-6(8)2-4-11(9,10)5-3-7/h2-5H2,1H3 |
InChI Key |
QAOLAJPFNOYGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11965055.png)
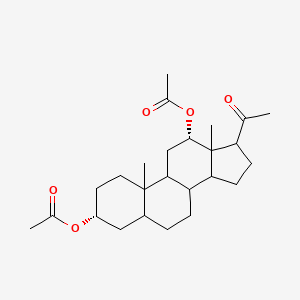
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965075.png)
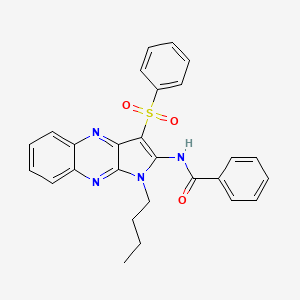
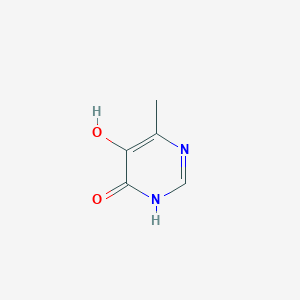
![N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)heptanamide](/img/structure/B11965093.png)
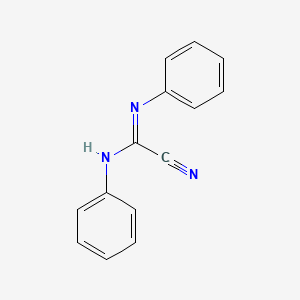
![(3Z)-1-benzyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965101.png)
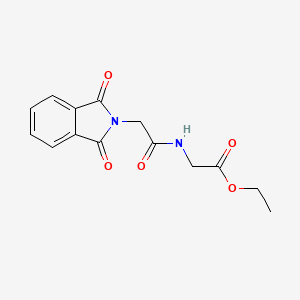
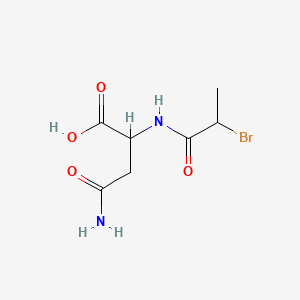
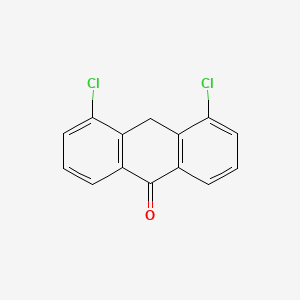
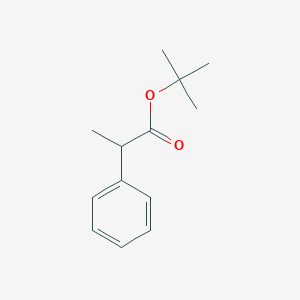
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
